molecular formula C21H19FN6OS B2383650 N-(4-ethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863458-50-8

N-(4-ethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2383650
CAS No.: 863458-50-8
M. Wt: 422.48
InChI Key: PJDBWJQSFDILKK-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a triazolo[4,5-d]pyrimidine derivative characterized by:

  • A 2-fluorobenzyl substituent at the 3-position of the triazole ring.
  • A thioacetamide group at the 7-position, linked to a 4-ethylphenyl moiety.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6OS/c1-2-14-7-9-16(10-8-14)25-18(29)12-30-21-19-20(23-13-24-21)28(27-26-19)11-15-5-3-4-6-17(15)22/h3-10,13H,2,11-12H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDBWJQSFDILKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-ethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.

    Introduction of the Fluorobenzyl Group: This step may involve nucleophilic substitution reactions to introduce the fluorobenzyl moiety.

    Attachment of the Ethylphenyl Group: This step may involve coupling reactions, such as Suzuki or Heck coupling, to attach the ethylphenyl group.

    Formation of the Thioacetamide Linkage:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(4-ethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the triazolopyrimidine ring or the fluorobenzyl group.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazolopyrimidine derivatives.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

N-(4-ethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic compound with potential applications in various fields, particularly in medicinal chemistry. This article provides an in-depth exploration of its applications, supported by data tables and case studies.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C21H19FN6OS
  • Molecular Weight : 422.5 g/mol

Structural Characteristics

The compound features a triazole ring fused with a pyrimidine structure, which is known for its diverse biological activities. The presence of a thioether linkage enhances its potential interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of triazolo-pyrimidine compounds exhibit significant anticancer properties. The mechanisms include:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
  • Interference with DNA Synthesis : The pyrimidine component can disrupt nucleic acid synthesis, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species Generation : Some derivatives induce oxidative stress, enhancing cytotoxicity against cancer cells.

Case Study: Anticancer Efficacy

A study on related triazolo-pyrimidine derivatives demonstrated IC50 values as low as 0.5 μM against MCF-7 breast cancer cells, indicating strong potential for further development as anticancer agents.

Antimicrobial Properties

Compounds similar to this compound have shown promising antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

A comparative analysis of triazole derivatives indicated minimum inhibitory concentrations (MICs) ranging from 1-8 μg/mL against multiple bacterial strains, suggesting a strong profile for antimicrobial applications.

Mechanism of Action

The mechanism of action of “N-(4-ethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or nucleic acids, modulating their activity. The presence of the triazolopyrimidine ring suggests potential interactions with kinase enzymes or other protein targets.

Comparison with Similar Compounds

A. Substituent Effects on Physicochemical Properties

  • Fluorine Impact: The 2-fluorobenzyl group in the target compound likely enhances metabolic stability and hydrophobic interactions compared to non-fluorinated analogs like 9b or 21 .
  • Thioacetamide vs.
  • Solubility : The 4-ethylphenyl group may reduce aqueous solubility compared to morpholine (9e ) or piperidine (21 ) derivatives, which have polar tertiary amines .

Biological Activity

N-(4-ethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (CAS#: 863458-50-8) is a compound with significant potential in pharmacological applications, particularly in oncology and antimicrobial therapies. This article explores its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C21H19FN6OS
  • Molecular Weight : 422.5 g/mol
  • Structure : The compound features a triazolopyrimidine core, which is known for diverse biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity :
    • Research indicates that derivatives of triazolopyrimidines exhibit potent antitumor properties. For instance, a study highlighted the antiproliferative effects of similar compounds against various cancer cell lines, including MDA-MB-231 (breast cancer) and HEPG2 (liver cancer). The IC50 values for effective compounds ranged from 17.83 μM to 19.73 μM, suggesting that modifications to the triazolopyrimidine structure can enhance biological efficacy .
  • Mechanisms of Action :
    • The mechanisms through which these compounds exert their effects include induction of apoptosis and cell cycle arrest. Studies have shown that certain triazolopyrimidine derivatives can significantly increase caspase activity in treated cells, indicating a pathway toward programmed cell death .
  • Antimicrobial Properties :
    • Compounds with similar structures have demonstrated antibacterial activities against pathogenic bacteria. For example, benzothioate derivatives exhibited good antibacterial effects compared to standard antibiotics like chloramphenicol .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to form the triazole and pyrimidine components. A common method includes a one-pot synthesis approach that streamlines the process while maintaining high yields .

Case Study 1: Antitumor Efficacy

A recent study synthesized a series of triazolo[4,5-d]pyrimidine derivatives and tested their efficacy against breast cancer cell lines. Among the tested compounds, those structurally similar to this compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antibacterial Activity

Another research focused on the antibacterial properties of triazole derivatives showed that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The study concluded that the thioacetamide moiety contributes positively to the antimicrobial profile .

Data Table: Biological Activity Summary

Activity TypeCell Line/PathogenIC50 Value (μM)Reference
AntitumorMDA-MB-23117.83
AntitumorMCF-719.73
AntibacterialVarious PathogensVaries

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